2-(1-Methylpropyl)thiazole

描述

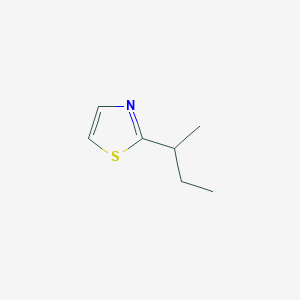

2-(Sec-Butyl)Thiazole is an organic compound belonging to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is known for its distinctive odor and is often used in flavor and fragrance industries .

准备方法

2-(仲丁基)噻唑的合成可以通过多种方法实现。 一种常见的合成路线是使2-溴-1-(2,5-二氯噻吩-3-基)乙酮与硫脲和取代的硫代酰胺反应 . 另一种方法是使用乙醇胺和2-甲基丁酸,利用Lawesson试剂和微波辐射 . 这些方法提供了高效的途径,可以生产出高纯度的化合物。

化学反应分析

2-(仲丁基)噻唑经历几种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 该反应涉及添加氢气或去除氧气。常见的还原剂包括氢化铝锂和硼氢化钠。

这些反应产生的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能导致形成亚砜或砜,而还原可能产生硫醇或硫醚 .

科学研究应用

Chemical Properties and Structure

2-(1-Methylpropyl)thiazole is characterized by its five-membered ring structure containing nitrogen and sulfur atoms. This unique arrangement contributes to its biological activity, making it a valuable scaffold in medicinal chemistry. The molecular formula is , and it is known for its role in the synthesis of various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. Thiazoles are known to exhibit cytotoxic properties against various cancer cell lines:

- Mechanism of Action : Thiazoles can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from thiazole have been shown to target CDK2 and B-Raf kinases, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 and HepG2 .

- Case Study : A study demonstrated that thiazole derivatives exhibited significant growth inhibition in melanoma and colon cancer cell lines, with some compounds showing IC50 values as low as 1.20 nM against V600E B-Raf kinase .

Antimicrobial Properties

Thiazoles have also been extensively studied for their antimicrobial activities:

- Broad-Spectrum Efficacy : Compounds like this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. Research indicates that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Data Table :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.39 µM/mL |

| Escherichia coli | 4.01 µM/mL |

| Bacillus subtilis | 3.92 µM/mL |

Anticonvulsant Activity

Thiazoles have been investigated for their anticonvulsant properties:

- Research Findings : Studies have shown that certain thiazole derivatives can provide protection in seizure models, with some compounds demonstrating high efficacy in electroshock tests .

- Case Study : A specific analogue of thiazole showed a median effective dose (ED50) of 18.4 mg/kg, indicating strong anticonvulsant activity .

Synthesis and Development of Derivatives

The synthesis of this compound and its derivatives has been the focus of various research efforts aimed at enhancing biological activity:

- Synthetic Routes : Researchers are exploring efficient synthetic methods that minimize waste while maximizing yield. Recent advancements include one-pot reactions that simplify the synthesis process .

- Structure-Activity Relationship (SAR) : Modifications at different positions on the thiazole ring have been shown to significantly influence biological activity, leading to the development of more potent derivatives .

作用机制

2-(仲丁基)噻唑的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,它可能与 DNA 结合并与拓扑异构酶 II 相互作用,导致 DNA 双链断裂、细胞周期停滞,最终导致细胞死亡 . 这种机制类似于其他噻唑衍生物,这些衍生物以其细胞毒性和抗肿瘤活性而闻名 .

相似化合物的比较

2-(仲丁基)噻唑可以与其他噻唑衍生物进行比较,例如:

磺胺噻唑: 一种用于治疗细菌感染的抗菌药物.

利托那韦: 一种用于治疗 HIV/AIDS 的抗逆转录病毒药物.

阿巴芬净: 一种用于治疗真菌感染的抗真菌药物.

噻唑呋喃: 一种用于癌症治疗的抗肿瘤药物.

生物活性

2-(1-Methylpropyl)thiazole, a member of the thiazole family, is an organic compound characterized by its five-membered ring structure containing sulfur and nitrogen. This compound has garnered attention in various fields of biological research due to its potential antimicrobial, antifungal, and antiviral properties. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C7H11NS

- CAS Number : 18277-27-5

- IUPAC Name : 2-(1-Methylpropyl)-1,3-thiazole

The thiazole ring serves as a pharmacophore, which is a structural feature responsible for the biological activity of many compounds. The presence of the methylpropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81–15.62 μg/mL | |

| Escherichia coli | 3.91–7.81 μg/mL | |

| Candida albicans | 3.92–4.01 mM |

The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly impact the antimicrobial efficacy, with electron-withdrawing groups enhancing activity.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. It has shown promising results against various fungi:

These findings suggest that this compound could be a candidate for developing antifungal agents.

Antiviral Activity

Preliminary studies indicate that thiazole derivatives may possess antiviral properties, although specific data on this compound remains limited. The mechanism may involve interference with viral replication processes or modulation of host immune responses.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. For example, it may inhibit key enzymes involved in metabolic pathways or disrupt cellular membrane integrity, leading to cell death.

In particular, studies suggest that thiazoles can bind to DNA and interfere with topoisomerase II, resulting in DNA damage and subsequent apoptosis in cancer cells . This mechanism is critical for understanding how these compounds can be utilized in therapeutic contexts.

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the antimicrobial effectiveness of various thiazole derivatives, including this compound, against MRSA strains. The results indicated potent activity with MIC values comparable to established antibiotics .

- Antifungal Activity Assessment : Another research effort focused on the antifungal potential of thiazole compounds against clinical isolates of Candida species. The study highlighted the effectiveness of this compound in inhibiting fungal growth at low concentrations .

属性

IUPAC Name |

2-butan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJSWOZJMPIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864822 | |

| Record name | 2-(Butan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; raw, green, herbaceous odour | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.998-1.003 | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18277-27-5 | |

| Record name | 2-sec-Butylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18277-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018277275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-METHYLPROPYL)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W190Y3Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(1-Methylpropyl)thiazole in the context of this study?

A1: The study aimed to characterize volatile organic compounds (VOCs) present in the urine of Swiss male mice. These VOC profiles can offer insights into various physiological processes and potentially serve as biomarkers. The research identified this compound as one of the components within the complex mixture of VOCs found in the urine of these mice [].

Q2: Does the study provide information about the specific role or function of this compound in mice?

A2: While the study successfully identified and characterized this compound within the urine of Swiss male mice, it primarily focused on profiling the VOC composition. The research did not delve into the specific biological role, function, or origin of this particular compound []. Further investigation is needed to understand its significance in the context of mouse physiology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。